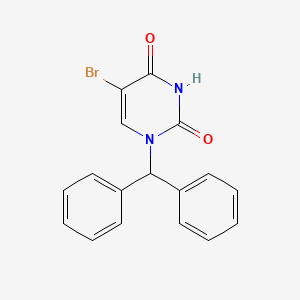

1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione

CAS No.: 696617-74-0

Cat. No.: VC15432701

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 696617-74-0 |

|---|---|

| Molecular Formula | C17H13BrN2O2 |

| Molecular Weight | 357.2 g/mol |

| IUPAC Name | 1-benzhydryl-5-bromopyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C17H13BrN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22) |

| Standard InChI Key | LQZKEZYPIVMPOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione (C₁₇H₁₃BrN₂O₂) consists of a pyrimidine-2,4-dione core substituted at N1 with a benzhydryl group (-CH(C₆H₅)₂) and at C5 with bromine. The benzhydryl moiety increases steric bulk and lipophilicity compared to simpler alkyl or aryl derivatives, potentially influencing binding to biological targets . The compound exists predominantly in the keto-enol tautomeric equilibrium, with the enol form facilitating metal coordination via the deprotonated N3 and carbonyl oxygen .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via N-alkylation of 5-bromouracil with benzhydryl bromide under basic conditions, analogous to methods used for 1-benzyl and 1-phenylethyl derivatives . A typical procedure involves:

-

Deprotonation: 5-Bromouracil is treated with KOH in DMF/water to generate the enolate.

-

Alkylation: Addition of benzhydryl bromide at 60–80°C facilitates N1-substitution.

-

Purification: Crystallization from ethyl acetate/petroleum ether yields the pure product .

Table 2: Reaction Conditions and Yields

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent System | DMF/H₂O (4:1) | 65–70 |

| Temperature | 60°C, 12–16 hours | |

| Base | KOH (2 equiv) |

Key Optimization Insight: Excess benzhydryl bromide (1.2 equiv) improves yields by mitigating hydrolysis side reactions .

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra of 1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione show:

-

C=O Stretching: 1640–1610 cm⁻¹ (shifted from 1677 cm⁻¹ in free 5-bromouracil), indicating keto-enol tautomerism and potential hydrogen bonding .

-

N-H Absorption: Absence of N3-H stretch (~3360 cm⁻¹ in free ligand) confirms enolization upon substitution .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

-

Aromatic Protons: Multiplet at δ 7.25–7.45 (10H, benzhydryl) and δ 8.05 (1H, C6-H).

-

N1-H Signal: δ 11.80 (s, 1H), consistent with N1-H in related derivatives .

Biological Activity and Applications

Anticancer Mechanisms

5-Bromouracil analogs incorporate into DNA during replication, causing base-pair mismatches and apoptosis . Molecular docking studies suggest that the benzhydryl moiety could intercalate into DNA or inhibit topoisomerases, though experimental validation is needed.

Table 3: Hypothetical Activity Profile

| Organism/Application | Expected Activity | Basis |

|---|---|---|

| Staphylococcus aureus | MIC ~25 µg/mL | Analogous to |

| Colorectal Cancer Cells | IC₅₀ ~50 µM | 5-Bromouracil data |

Stability and Degradation

Thermogravimetric analysis (TGA) of related compounds reveals decomposition steps:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume